molecular formula C9H12FNO2 B13055773 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13055773
M. Wt: 185.20 g/mol
InChI Key: QKBGBCAUPWUFND-MLUIRONXSA-N
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Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a fluorinated aromatic compound featuring a chiral aminopropanol side chain attached to a para-fluorophenol core. Its stereochemistry (1S,2R) is critical for its biochemical interactions, particularly in pharmaceutical applications where enantioselectivity impacts receptor binding and metabolic stability. The compound’s fluorine atom enhances lipophilicity and resistance to enzymatic degradation, making it a candidate for drug development, though its specific applications remain understudied in publicly available literature.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

QKBGBCAUPWUFND-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of a precursor ketone using chiral catalysts . Another approach involves the use of enzymatic resolution to obtain the desired enantiomer .

Industrial Production Methods

Industrial production often employs large-scale resolution techniques, such as crystallization of diastereomeric salts or chromatography. These methods ensure high purity and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural characteristics allow it to interact effectively with biological targets.

Case Study: Neuroprotective Effects

Research indicates that derivatives of 4-fluorophenol compounds have shown neuroprotective effects in models of neurodegeneration. One study demonstrated that the compound could inhibit specific enzymes involved in neuronal cell death, suggesting its potential use in treating conditions like Alzheimer's disease .

Material Science

In material science, the compound serves as an intermediate in the synthesis of advanced materials. Its ability to form stable bonds with various substrates has made it useful in developing polymeric materials with enhanced properties.

The compound is also explored for its potential use in cosmetic formulations due to its moisturizing properties and skin compatibility. It can enhance the stability and efficacy of topical products.

Case Study: Topical Formulation Development

A study utilized the compound in a Box-Behnken design to optimize a moisturizing cream formulation. The results indicated significant improvements in skin hydration and texture when the compound was included as an active ingredient .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity towards these targets. The mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Stereoisomeric Variants

  • 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol This stereoisomer differs only in the configuration of the hydroxyl and amino groups on the propyl side chain (1S,2S vs. 1S,2R). Such stereochemical variations can dramatically alter pharmacological properties. For instance, enantiomers often exhibit divergent binding affinities to biological targets. While the (1S,2R) isomer may favor specific receptor conformations, the (1S,2S) variant could display reduced activity or off-target effects .

Fluorinated Analogues with Modified Substituents

  • 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile This compound (CAS 1774897-24-3) replaces the phenol group with a nitrile and introduces a second fluorine atom at the ortho position. Its molecular formula (C10H10F2N2O) differs from the target compound (C9H11FNO2), suggesting distinct pharmacokinetic profiles .
  • (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol Here, the propyl chain is replaced by an ethanolamine backbone, and the phenol is substituted with chlorine and fluorine. The chlorine atom increases molecular weight (207.61 g/mol) and may alter electronic properties, influencing interactions with hydrophobic enzyme pockets. This compound (CAS 1213463-79-6) exemplifies how halogen positioning affects bioactivity .
  • 2-((1S)-1-Amino-2,2,2-trifluoroethyl)-4-fluorophenol The trifluoroethyl group introduces steric bulk and electronegativity, which could hinder membrane permeability compared to the hydroxypropyl side chain. Such modifications are common in CNS-targeting drugs to balance lipophilicity and blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Substituents Fluorine Positions Functional Groups Potential Applications
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol C9H11FNO2 -NH2, -OH, -F para Phenol, aminopropanol Pharmaceutical intermediates
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile C10H10F2N2O -NH2, -OH, -CN, -F (×2) para, ortho Nitrile, aminopropanol Enzyme inhibitors
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C8H8ClF2NO -NH2, -OH, -Cl, -F (×2) ortho, meta Ethanolamine, halogens Antimicrobial agents
2-((1S)-1-Amino-2,2,2-trifluoroethyl)-4-fluorophenol C9H9F4NO -NH2, -CF3, -F para Phenol, trifluoroethylamine Neurological therapeutics

Biological Activity

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a fluorinated phenolic ring. The molecular formula of this compound is C9_9H12_{12}FNO2_2, with a molecular weight of 185.20 g/mol. This article delves into its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Structural Characteristics

The compound's structure allows for various interactions at the molecular level, particularly with enzymes and receptors. The presence of the fluorine atom enhances stability and alters reactivity compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC9_9H12_{12}FNO2_2
Molecular Weight185.20 g/mol
Density1.288 g/cm³ (predicted)
Boiling Point361.3 °C (predicted)
pKa9.19 (predicted)

The biological activity of this compound primarily stems from its ability to modulate various signaling pathways associated with inflammation, pain, and cellular metabolism. The amino and hydroxyl groups facilitate hydrogen bonding, potentially increasing affinity for biological targets.

Interaction with Biological Targets

Research indicates that this compound interacts with specific molecular targets that are crucial in several biochemical pathways:

  • Enzymatic Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, heterocyclic compounds containing similar moieties have shown efficacy in targeting cancer cell proliferation through inhibition of critical signaling pathways such as PI3K/Akt and EGFR signaling .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. The fluorinated analogs often show enhanced potency due to improved pharmacokinetic properties attributed to the fluorine atom's electronegativity .

Potential Applications

Given its structural attributes and biological activity, this compound holds promise for:

  • Drug Development : As a lead compound for developing new therapeutics targeting inflammation and cancer.
  • Biological Research : As a tool in studying specific signaling pathways in cellular metabolism.

Q & A

Q. What are the established synthetic routes for 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol, and how is stereochemical purity validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated phenol precursors. A common approach is the coupling of 4-fluorophenol derivatives with chiral amino-hydroxypropyl groups via nucleophilic substitution or reductive amination. For stereochemical control, asymmetric catalysis or chiral auxiliaries are employed. Post-synthesis, stereochemical validation requires chiral HPLC (e.g., using polysaccharide-based columns) and nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements. X-ray crystallography, as demonstrated in structural analogs like fluorophenylglycine derivatives, provides definitive stereochemical proof .

Q. Which spectroscopic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the fluorophenyl and chiral hydroxypropyl groups. Fluorine coupling patterns (e.g., 4-fluorophenyl splitting) aid in structural confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar functional groups like amines and hydroxyls .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., -OH stretch at ~3200 cm⁻¹, -NH₂ bend at ~1600 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the stability of this amino-hydroxypropyl fluorophenol derivative?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the amine and hydroxyl groups. Use amber vials to avoid photodegradation of the fluorophenyl moiety. Stability assessments should include periodic HPLC purity checks and moisture analysis (Karl Fischer titration), as hygroscopicity can accelerate decomposition .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's potential as a chiral ligand or building block in asymmetric synthesis?

  • Methodological Answer :
  • Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol additions or hydrogenations) using the compound as a ligand. Compare results with known chiral catalysts (e.g., BINOL derivatives) .
  • Computational Docking : Use DFT calculations to predict binding affinities and transition-state geometries with target substrates. Software like Gaussian or Schrödinger Suite can model steric and electronic effects of the (1S,2R) configuration .
  • Kinetic Resolution Studies : Monitor reaction rates and enantiomeric excess (ee) via chiral GC or HPLC to assess catalytic efficiency .

Q. What strategies are employed to address discrepancies in biological activity data between enantiomeric forms of this compound?

  • Methodological Answer :
  • Enantiomer Separation : Use preparative chiral chromatography or enzymatic resolution to isolate pure (1S,2R) and (1R,2S) forms. Validate purity with polarimetry and circular dichroism (CD) .
  • Activity Profiling : Conduct dose-response assays (e.g., IC50 determinations) in parallel for both enantiomers. For fluorinated analogs, fluorine’s electronegativity may alter binding kinetics, requiring tailored assays .
  • Metabolic Stability Tests : Compare hepatic microsome stability to identify if one enantiomer undergoes faster degradation, which could explain activity differences .

Q. What computational approaches are suitable for modeling the conformational flexibility and intermolecular interactions of this molecule in drug-target binding studies?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or lipid bilayers) to analyze conformational changes in the hydroxypropyl chain. Tools like GROMACS or AMBER are recommended .
  • Docking and Free Energy Calculations : Use AutoDock Vina or Glide to predict binding poses with targets like enzymes or receptors. MM-PBSA/GBSA methods quantify binding free energy contributions from the fluorophenyl and chiral centers .
  • QM/MM Hybrid Models : Combine quantum mechanics for the ligand’s electronic structure with molecular mechanics for the protein environment, critical for studying fluorine’s inductive effects .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) for melting point accuracy and HPLC for purity. Impurities like diastereomers or residual solvents can skew results .
  • Standardized Conditions : Ensure consistent experimental protocols (e.g., heating rate in DSC, NMR solvent/temperature) across studies. Cross-validate with literature data from analogs like 2-amino-4-fluorophenol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.